molecular formula C10H16 B1611938 (1S,3R)-cis-4-Carene CAS No. 5208-49-1

(1S,3R)-cis-4-Carene

Cat. No. B1611938
CAS RN: 5208-49-1
M. Wt: 136.23 g/mol
InChI Key: LGNSZMLHOYDATP-YIZRAAEISA-N
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Scientific Research Applications

Application

“(1S,3R)-cis-4-Carene” is structurally similar to “(1S,3R)-cis-Chrysanthemyl Tiglate”, which has been identified as a sex pheromone in the Striped Mealybug, Ferrisia virgata . This suggests that “(1S,3R)-cis-4-Carene” could potentially have applications in the field of insect behavior studies or pest control.

Method of Application

In the study, the pheromone was identified using gas chromatography–mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography analyses . The (1S,3R)-enantiomer strongly attracted adult males in a greenhouse trapping bioassay .

Results or Outcomes

The (1S,3R)-enantiomer showed strong activity in attracting adult male mealybugs, whereas the other enantiomers showed only weak activity . This suggests that the (1S,3R)- configuration is critical for the pheromone’s activity.

Proteomics Research

Application

“(1S,3R)-cis-4-Carene” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Results or Outcomes

The outcomes of such research could potentially contribute to our understanding of protein structures and functions, and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Structure Analysis

Application

“(1S,3R)-cis-4-Carene” has a unique chemical structure that can be studied for various purposes . Understanding the structure of this compound can provide insights into its properties and potential applications.

Results or Outcomes

The results of such analysis can provide valuable information about the compound’s physical and chemical properties, stability, reactivity, and potential uses .

Biochemical Research

Application

“(1S,3R)-cis-4-Carene” is a biochemical that can be used in various types of biochemical research . This could include studies on its interactions with other biochemicals, its effects on biological systems, or its potential uses in medicine or pharmacology.

Results or Outcomes

The outcomes of such research could potentially contribute to our understanding of biochemical interactions and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Synthesis

Application

“(1S,3R)-cis-4-Carene” could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different chemical compounds.

Results or Outcomes

The results of such synthesis could include the production of new chemical compounds, which could have a variety of potential uses in fields such as medicine, materials science, and more .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, as well as precautions for handling and storage78.


Future Directions

Recent research has focused on the discovery and application of new biocatalysts for asymmetric synthesis, which could have implications for the synthesis of compounds like "(1S,3R)-cis-4-Carene"910.


Please note that this information is based on similar compounds and may not be directly applicable to “(1S,3R)-cis-4-Carene”. For more specific information, further research would be needed.


properties

IUPAC Name

(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSZMLHOYDATP-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031487
Record name cis-(-)-4-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-cis-4-Carene

CAS RN

5208-49-1, 62839-99-0
Record name 4-Carene, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carene, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062839990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(-)-4-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3R)-cis-4-Carene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CARENE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YIT2H368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CARENE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JSZ9BHM52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Chruszcz-Lipska - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
The great interest in terpene compounds such as 2-, 3- and 4-carene is due to their undeniable biological activity. However, in recent years, there has been increasing interest in …
Number of citations: 1 www.sciencedirect.com
A Vibenholt, AW Nørgaard, PA Clausen, P Wolkoff - Chemosphere, 2009 - Elsevier
The secondary ozonide (SOZ) of limonene is a potential indoor pollutant from the gas-phase limonene/ozone-reaction. A screening in the liquid phase was performed to investigate the …
Number of citations: 26 www.sciencedirect.com
CB Wei, ZL Ma, J Qiao - XII International Mango Symposium 1244, 2017 - actahort.org
The aroma volatiles of mango (Mangifera indica L.'Tainong No. 1'), cultivated in three regions of Hainan province were analyzed at the fully ripe stage using the method of solid-phase …
Number of citations: 4 www.actahort.org
A Luque, J Groß, TJB Zähringer… - … –A European Journal, 2022 - Wiley Online Library
The first intermolecular visible light [3+2] cycloaddition reaction performed on a meta photocycloadduct employing acetylenic sulfones is described. The developed methodology …
ADC Jiménez - 2019 - search.proquest.com
Many of the natural existing terpenes are commonly utilized as complementary alternative medicine, spices, food additives, and fragrances, beside these uses, terpenes have shown to …
Number of citations: 0 search.proquest.com
H Liu, X Chen, H Chen, S Guo, C Huang… - Ornamental Plant …, 2022 - maxapress.com
Chrysanthemum and Opisthopappus are genera that include perennial herbaceous floral species, including excellent varieties with strong fragrances resulting from long-term artificial …
Number of citations: 1 www.maxapress.com
ALL Diaz - openscience.ub.uni-mainz.de
Different photochemical processes such as isomerizations and cycloadditions have shown to be particularly useful in the construction of highly strained photoproducts. The effect of that …
Number of citations: 2 openscience.ub.uni-mainz.de
H Junjie, L Yang - Journal of Dali University - journal15.magtechjournal.com
麻黄-甘草药对治疗水肿机制研究 Page 1 大理大学学报 JOURNAL OF DALI UNIVERSITY 第3卷 第10期 2018年10月 Vol.3 No.10 Oct. 2018 [DOI]10. 3969 / j. issn. 2096-2266. 2018. 10. …
Number of citations: 2 journal15.magtechjournal.com
何莲, 易宇文, 胡茂芩, 王林, 乔明锋… - Journal of Food …, 2022 - search.ebscohost.com
: 目的探究葱青叶对椒麻糊香气的影响. 方法以葱青叶, 花椒油和椒麻糊为研究对象, 采用固相微萃取-气相色谱-质谱法(solid phase microextraction-gas chromatography-mass spectrometry, …
Number of citations: 0 search.ebscohost.com
郝俊杰, 李杨 - 大理大学学报, 2018 - journal15.magtechjournal.com
麻黄-甘草药对治疗水肿机制研究 Page 1 大理大学学报 JOURNAL OF DALI UNIVERSITY 第3卷第10期2018年10月 Vol.3 No.10 Oct. 2018 [DOI]10. 3969 / j. issn. 2096-2266. 2018. 10. …
Number of citations: 4 journal15.magtechjournal.com

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